1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine
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Overview
Description
1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a morpholine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine typically involves the reaction of 4-ethylmorpholine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the morpholine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine: Similar structure but with a triazole ring instead of a pyrazole ring.
(4-ethylmorpholin-2-yl)methyl-pent-3-en-1-ylamine: Contains a morpholine ring but different substituents.
Uniqueness
1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine is unique due to its specific combination of a morpholine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
1-[(4-ethylmorpholin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-6-15-9(7-13)8-14-4-3-10(11)12-14/h3-4,9H,2,5-8H2,1H3,(H2,11,12) |
InChI Key |
ZRYRORDOEDRSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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